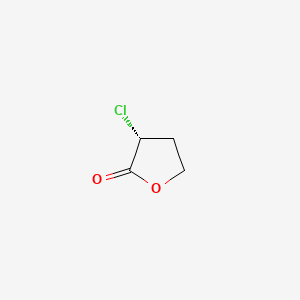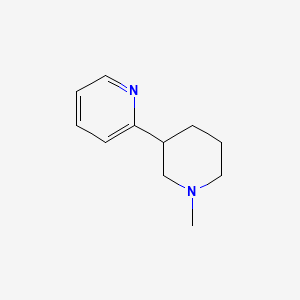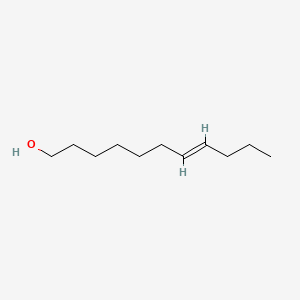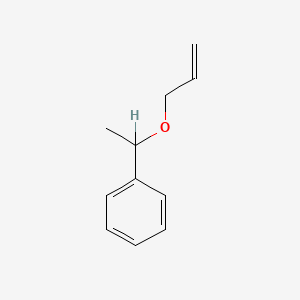
(1-(Allyloxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Allyloxy)ethyl)benzene: is an organic compound with the molecular formula C11H14O . It is also known by other names such as α-Methylbenzylallyl ether and Allyl(1-phenylethyl) ether . This compound is characterized by the presence of an allyloxy group attached to an ethylbenzene moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Allyloxy)ethyl)benzene typically involves the reaction of allyl alcohol with α-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired ether .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-(Allyloxy)ethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of nitrobenzene , sulfonylbenzene , or halobenzene derivatives.
Aplicaciones Científicas De Investigación
(1-(Allyloxy)ethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether bonds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-(Allyloxy)ethyl)benzene involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Benzyloxy)ethyl)benzene
- (1-(Cyclopropylsulfonyl)ethyl)benzene
- 1-Allyloxy-2-ethyl-but-1-ene
- 1-(Allyloxy)-4-(hydroxymethyl)benzene
- 1-Allyloxy-2-(phenylvinyl)benzene
Uniqueness
(1-(Allyloxy)ethyl)benzene is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both an allyloxy group and an ethylbenzene moiety allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
27122-63-0 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-prop-2-enoxyethylbenzene |
InChI |
InChI=1S/C11H14O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
Clave InChI |
OVGISFQAOYZQIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


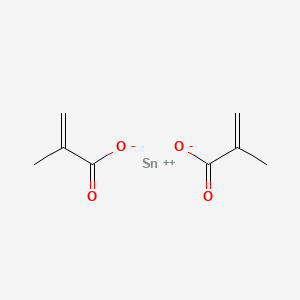

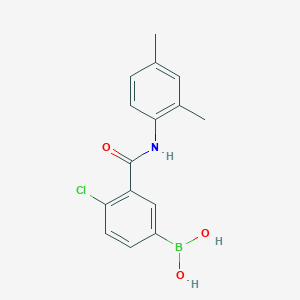
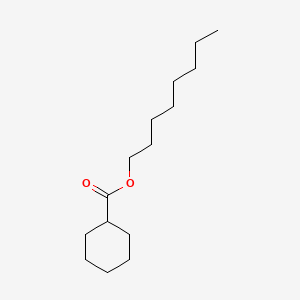
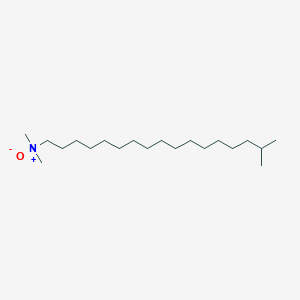
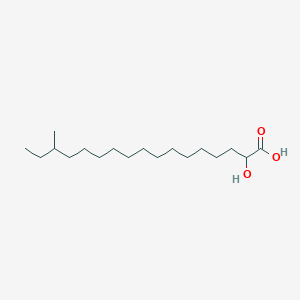
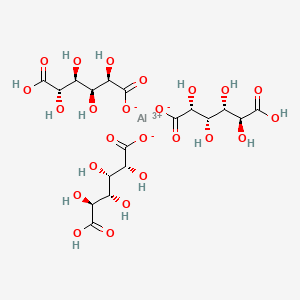

![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
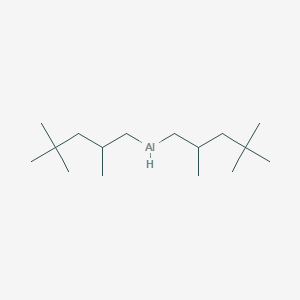
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
